

# Licarbazepine-d4-1 chemical properties and structure

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## Compound of Interest

Compound Name: Licarbazepine-d4-1

Cat. No.: B3319908

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## An In-depth Technical Guide to Licarbazepine-d4

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Licarbazepine-d4 is a deuterium-labeled form of Licarbazepine, an active metabolite of the anticonvulsant drugs Carbamazepine and Oxcarbazepine.<sup>[1][2][3]</sup> Its primary application in research and development is as a stable isotope-labeled internal standard for the quantitative analysis of Licarbazepine and related compounds in biological matrices.<sup>[1][4]</sup> The incorporation of four deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification via mass spectrometry without altering the compound's chemical behavior. This guide provides a comprehensive overview of the chemical properties, structure, and common applications of Licarbazepine-d4.

### Chemical and Physical Properties

Licarbazepine-d4 is a solid at room temperature and is typically stored at refrigerated (2-8°C) or frozen (-20°C) temperatures for long-term stability. Its key identifiers and computed properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>10</sub> D <sub>4</sub> N <sub>2</sub> O <sub>2</sub>	
Molecular Weight	258.31 g/mol	
Exact Mass	258.130634677 Da	
CAS Number	1020719-39-4; 1188265-49-7	
IUPAC Name	1,2,3,4-tetradeuterio-6-hydroxy-5,6-dihydrobenzo[b]benzazepine-11-carboxamide	
Synonyms	10,11-Dihydro-10-hydroxy Carbamazepine-d4, GP 47779-d4	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	2	
Rotatable Bond Count	0	
Complexity	347	
LogP	1.4 / 3.071	
Storage Temperature	2-8°C (long term) or -20°C	

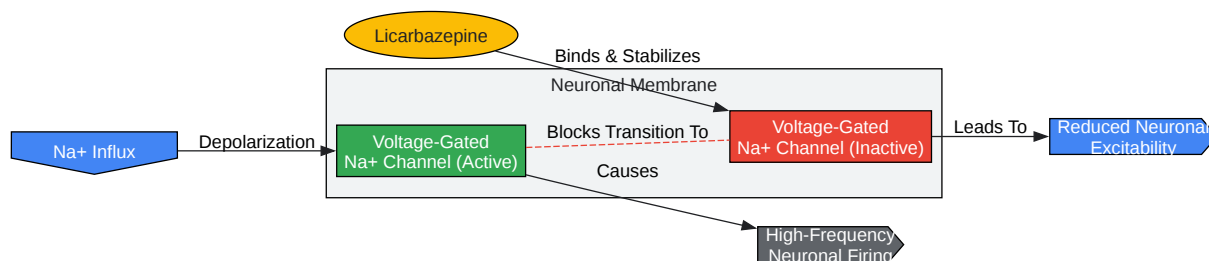
## Chemical Structure

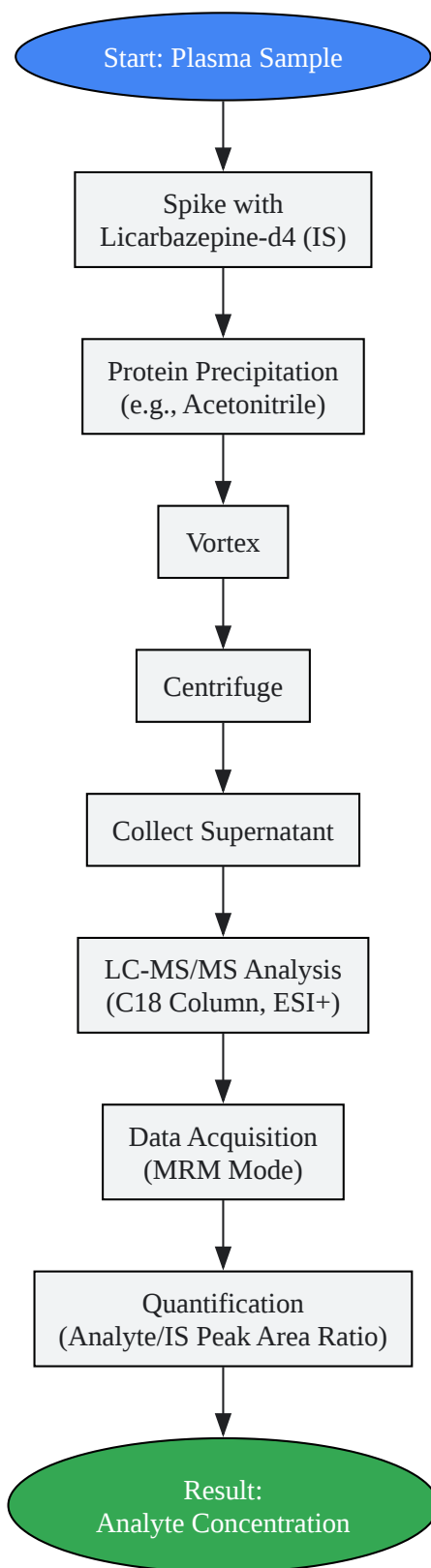
Licarbazepine-d4 possesses a tricyclic dibenzo[b,f]azepine core structure. A carboxamide group is attached at the 5-position of the azepine ring, and a hydroxyl group is located at the 10-position. The key feature of this isotopologue is the substitution of four hydrogen atoms with deuterium atoms on one of the benzene rings, as specified by its IUPAC name. This labeling provides the mass difference essential for its use as an internal standard.

**Caption:** Chemical structure of Licarbazepine-d4.

## Mechanism of Action of Parent Compound

The unlabeled parent compound, Licarbazepine, functions primarily as a voltage-gated sodium channel (VGSC) blocker. By binding to VGSCs on neuronal cell membranes, it stabilizes the inactivated state of the channel. This action reduces the influx of sodium ions into the neuron, thereby decreasing sustained high-frequency neuronal firing, which is characteristic of seizure activity. Although Licarbazepine-d4 is used as an analytical standard, it is presumed to share this mechanism of action with its non-deuterated counterpart.





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